molecular formula C5H9NO3 B2588671 Methyl 3-hydroxyazetidine-1-carboxylate CAS No. 118972-97-7

Methyl 3-hydroxyazetidine-1-carboxylate

Cat. No.: B2588671
CAS No.: 118972-97-7
M. Wt: 131.131
InChI Key: PDCPSVRSNHMDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxyazetidine-1-carboxylate (CAS 118972-97-7) is a versatile heterocyclic building block critical in advanced organic and medicinal chemistry research . This compound, with the molecular formula C 5 H 9 NO 3 and a molecular weight of 131.13 g/mol, features a compact, strained four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a methyl ester carbamate at the 1-position . Its molecular structure is defined by the SMILES notation COC(=O)N1CC(C1)O and the InChIKey PDCPSVRSNHMDJH-UHFFFAOYSA-N . The primary research value of this compound lies in its bifunctional reactivity, which enables diverse chemical transformations. The secondary hydroxyl group can undergo nucleophilic reactions, oxidation to ketone derivatives, and activation for substitution reactions (e.g., tosylation) to facilitate further cross-coupling or functionalization . Simultaneously, the methyl ester can be selectively hydrolyzed to the carboxylic acid or reduced to the alcohol, providing additional avenues for molecular diversification . This makes it an invaluable scaffold for constructing more complex molecules, particularly in drug discovery. Its main applications include serving as a key intermediate in the synthesis of pharmaceutical candidates. Research and case studies highlight its use in developing novel spirocyclic compounds with potent antiviral (e.g., anti-HCV) activity and in the synthesis of immunomodulators targeting autoimmune disorders . The compound is supplied with a typical purity of >99% (by LCMS or GCMS) and is analyzed using rigorous quality control methods, including HPLC, NMR, and FTIR . This product is intended for research applications as a pharmaceutical intermediate, fine chemical, or reagent for synthesis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

methyl 3-hydroxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCPSVRSNHMDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 3-hydroxyazetidine-1-carboxylate

[1][2][3]

Executive Summary

Methyl 3-hydroxyazetidine-1-carboxylate (CAS: 118972-97-7 ) is a constrained, four-membered nitrogen heterocycle featuring a hydroxyl group at the C3 position and a methyl carbamate moiety protecting the nitrogen.[1][2] Unlike its transiently protected analogs (e.g., N-Boc or N-Cbz), the N-methoxycarbonyl group is often utilized as a permanent pharmacophore in drug discovery to modulate lipophilicity (LogD), metabolic stability, and hydrogen bond acceptor capability without adding significant steric bulk.[1]

This guide details the physicochemical profile, synthetic pathways, and critical reactivity patterns of this scaffold, specifically focusing on its utility in fragment-based drug design (FBDD) and late-stage diversification via the C3-hydroxyl handle.[1]

Chemical Identity & Physicochemical Profile[1][2][5][6][7]

ParameterData
Chemical Name Methyl 3-hydroxyazetidine-1-carboxylate
CAS Number 118972-97-7
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
SMILES COC(=O)N1CC(O)C1
Appearance Colorless to pale yellow oil (often solidifies upon cooling)
Solubility Soluble in MeOH, DCM, THF, DMSO; Sparingly soluble in hexanes
Key Functional Groups Secondary Alcohol (C3), Methyl Carbamate (N1)
Structural Significance

The azetidine ring creates a specific vector for the hydroxyl group, holding it in a rigid conformation compared to flexible pyrrolidines or piperidines.[1] The "puckered" conformation of the azetidine ring (typically ~30°) influences the trajectory of substituents at the C3 position, which is critical for binding affinity in protein pockets.[1]

Synthetic Methodology

While the tert-butyl (Boc) analog is more commercially ubiquitous, the methyl variant is specifically synthesized when the methyl carbamate is required as a stable structural motif.[1]

Protocol: Schotten-Baumann Acylation

Objective: Synthesis of Methyl 3-hydroxyazetidine-1-carboxylate from 3-hydroxyazetidine hydrochloride.[1]

Reagents:

  • Starting Material: 3-Hydroxyazetidine HCl (CAS 18621-18-6)[1]

  • Reagent: Methyl chloroformate (CAS 79-22-1)[1]

  • Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)[1]

  • Solvent: DCM/Water (biphasic) or THF.[1]

Step-by-Step Workflow:

  • Preparation: Suspend 3-hydroxyazetidine HCl (1.0 equiv) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ (2.5 equiv) at 0°C.

  • Addition: Add methyl chloroformate (1.1 equiv) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent O-acylation side products.

  • Reaction: Vigorously stir the biphasic mixture at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Separate the organic layer.[1][3] Extract the aqueous layer with DCM (2x).[1]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. The product is typically pure enough for subsequent steps; however, silica flash chromatography (MeOH/DCM gradient) can be used if O-acylated byproducts are detected.[1]

Mechanistic Pathway (DOT Visualization)[1]

SynthesisPathSM3-Hydroxyazetidine HCl(Nucleophile)InterTetrahedralIntermediateSM->InterNucleophilic Attack(Base: NaHCO3)ReagentMethyl Chloroformate(Electrophile)Reagent->InterProdMethyl 3-hydroxyazetidine-1-carboxylateInter->ProdElimination of Cl-

Figure 1: Schotten-Baumann synthesis pathway favoring N-acylation over O-acylation via pH control.[1]

Reactivity & Applications in Drug Discovery[1]

The core value of CAS 118972-97-7 lies in the reactivity of the C3-hydroxyl group.[1] It serves as a "warhead" for further functionalization while the N1-position remains chemically inert under acidic and mild basic conditions.[1]

A. Mitsunobu Inversion (Stereochemical Editing)

The C3-OH can be inverted or displaced with nucleophiles (phenols, phthalimides) using DIAD/PPh₃.[1] This is crucial for accessing specific stereoisomers or aryl-ether linkages found in kinase inhibitors.[1]

  • Application: Synthesis of c-Kit inhibitors where the azetidine ether linkage improves metabolic stability over linear alkyl chains.[1]

B. Oxidation to Azetidin-3-one

Oxidation (e.g., Swern, Dess-Martin Periodinane) yields the ketone (Methyl 3-oxoazetidine-1-carboxylate).[1]

  • Utility: The ketone is a versatile intermediate for reductive amination (introducing amines at C3) or Wittig olefinations (introducing carbon chains).[1]

C. SN2 Displacement via Mesylation

Converting the hydroxyl to a mesylate (OMs) or tosylate (OTs) creates a potent leaving group.[1]

  • Warning: Azetidine mesylates are highly reactive.[1] Strained ring systems can undergo ring-opening or rearrangement if subjected to harsh nucleophiles or excessive heat.[1]

Experimental Workflow: Functionalization Map

ReactivityMapCoreMethyl 3-hydroxyazetidine-1-carboxylate(CAS 118972-97-7)OxidationOxidation(Dess-Martin / Swern)Core->OxidationMitsunobuMitsunobu Reaction(R-OH / DIAD / PPh3)Core->MitsunobuActivationActivation(MsCl / Et3N)Core->ActivationKetoneAzetidin-3-one(Reductive Amination Precursor)Oxidation->KetoneYields KetoneEtherAryl/Alkyl Ethers(Kinase Inhibitor Scaffolds)Mitsunobu->EtherInversion of ConfigLeavingGroup3-OMs Azetidine(SN2 Electrophile)Activation->LeavingGroupCreates LG

Figure 2: Divergent synthesis pathways utilizing the C3-hydroxyl handle.[1]

Analytical Standards & Quality Control

To ensure the integrity of biological data, the identity of CAS 118972-97-7 must be validated.[1]

1H NMR Interpretation (CDCl₃, 400 MHz)
  • δ 3.70 (s, 3H): Methyl ester protons (-COOCH ₃).[1] Distinct singlet, diagnostic of the methyl carbamate.[1]

  • δ 3.85 - 4.00 (m, 2H): Azetidine ring protons (C2/C4).[1]

  • δ 4.15 - 4.30 (m, 2H): Azetidine ring protons (C2/C4).[1] The splitting pattern is complex due to the puckering of the ring and diastereotopic nature if chiral centers are induced nearby.[1]

  • δ 4.60 - 4.70 (m, 1H): Methine proton at C3 (-CH OH).[1]

Mass Spectrometry (ESI)[1]
  • [M+H]⁺: 132.14 m/z.[1]

  • Fragment: Loss of methoxy group or decarboxylation may be observed under high fragmentation voltage.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Stability: Stable to TFA (Trifluoroacetic acid) deprotection conditions used for other parts of a molecule (e.g., removing a Boc group elsewhere), which is a key advantage of the Methyl Carbamate over the Boc group.[1]

References

  • Chemical Identity & CAS Verific

    • Source: AK Scientific Product Catalog.[1] "Methyl 3-hydroxyazetidine-1-carboxylate (CAS 118972-97-7)."[1][2][4][5]

  • Synthetic Applic

    • Source: Google Patents.[1] "Wild type kit inhibitors - US20240262826A1."[1] (Describes the use of CAS 118972-97-7 in Step 3 of a synthesis involving DIAD/PPh3).

    • URL
  • General Reactivity of 3-Hydroxyazetidines

    • Source: BLD Pharm. "1-N-Boc-3-hydroxyazetidine (Analogous Chemistry)."[1]

An In-Depth Technical Guide to the Physical Properties of Methyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyazetidine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, substituted with a hydroxyl group and a methyl carbamate, provides a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physical characteristics of Methyl 3-hydroxyazetidine-1-carboxylate, details the experimental methodologies for their determination, and offers insights into their implications for research and development.

While specific experimental data for Methyl 3-hydroxyazetidine-1-carboxylate is not extensively reported in publicly accessible literature, this guide synthesizes information from available sources for the parent compound and closely related derivatives. It further provides standardized, field-proven protocols for the experimental determination of these properties, empowering researchers to generate precise data for their specific batches and applications.

Core Molecular and Physical Properties

A foundational understanding of the intrinsic properties of a molecule is critical for its application. The following table summarizes the core molecular and physical data for Methyl 3-hydroxyazetidine-1-carboxylate.

PropertyValueSource
Molecular Formula C₅H₉NO₃PubChem
Molecular Weight 131.13 g/mol BLD Pharm[1]
Monoisotopic Mass 131.05824 DaPubChem[2]
CAS Number 109233-33-8 (representative)Various Suppliers
Appearance White to off-white solid (predicted)Inferred from related compounds
Melting Point Not availableAK Scientific, Inc.[3]
Boiling Point Not availableAK Scientific, Inc.[3]
Solubility Not availableAK Scientific, Inc.[3]
Predicted XlogP -0.7PubChem[2]

Note: The lack of available experimental data for melting point, boiling point, and solubility highlights the necessity for empirical determination by the end-user.

In-Depth Analysis of Physical Properties and Their Scientific Implications

Molecular Structure and Chirality

The structure of Methyl 3-hydroxyazetidine-1-carboxylate features a stereocenter at the C3 position, where the hydroxyl group is attached. This means the compound can exist as two enantiomers, (R)- and (S)-. The specific stereoisomer can have profound effects on its biological activity and interaction with chiral targets such as enzymes and receptors. It is crucial for researchers to know the stereochemical purity of their material.

Melting Point: A Gateway to Purity and Stability

The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, while a broad range can indicate the presence of impurities. For Methyl 3-hydroxyazetidine-1-carboxylate, while no specific value is published, related compounds such as 3-hydroxyazetidine hydrochloride have a melting point of 87-92 °C.[4] The N-Boc protected analogue, tert-butyl 3-hydroxyazetidine-1-carboxylate, has a reported melting point of 36-43 °C.[5] This suggests that the methyl ester is likely a solid at room temperature.

Boiling Point and Thermal Stability

The boiling point provides insight into the volatility of a compound. For non-volatile solids like Methyl 3-hydroxyazetidine-1-carboxylate, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures. This information is vital for purification techniques such as distillation and for assessing thermal stability during reactions.

Solubility: The Key to Reaction and Formulation

Solubility is a fundamental property that dictates how a compound can be used in reactions and formulated for biological assays. The predicted XlogP of -0.7 suggests that Methyl 3-hydroxyazetidine-1-carboxylate is a relatively polar molecule and is expected to have good solubility in polar protic solvents like water, methanol, and ethanol, and limited solubility in nonpolar solvents.[2]

Experimental Protocols for Physical Property Determination

The following are standardized protocols for determining the key physical properties of Methyl 3-hydroxyazetidine-1-carboxylate.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a precise melting range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This is the melting range.

G A Start: Excess Solid + Solvent B Agitate at Constant Temp (24-48h) A->B C Centrifuge to Pellet Solid B->C D Collect Supernatant C->D E Analyze Concentration (HPLC/LC-MS) D->E F End: Determine Solubility E->F

Caption: Shake-Flask Method for Solubility.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. For Methyl 3-hydroxyazetidine-1-carboxylate, ¹H and ¹³C NMR would provide key information:

  • ¹H NMR: Expected signals would include a singlet for the methyl group protons, multiplets for the methylene protons of the azetidine ring, a signal for the methine proton at C3, and a signal for the hydroxyl proton. The coupling patterns would confirm the connectivity.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the carbons of the azetidine ring, and the methyl carbon would be expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Methyl 3-hydroxyazetidine-1-carboxylate, a high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern can provide structural information. [2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Methyl 3-hydroxyazetidine-1-carboxylate. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products. Chiral HPLC can be employed to separate and quantify the enantiomers.

Conclusion

Methyl 3-hydroxyazetidine-1-carboxylate is a valuable building block in modern drug discovery. While a comprehensive, publicly available dataset of its physical properties is currently limited, this guide provides a framework for understanding its expected characteristics based on its structure and data from related compounds. The detailed experimental protocols herein offer a clear path for researchers to empirically determine these critical parameters, ensuring data quality and enabling the successful application of this versatile molecule in their research and development endeavors.

References

  • PubChem. Methyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: Solubility Profile & Handling of Methyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for Methyl 3-hydroxyazetidine-1-carboxylate . It is designed for medicinal chemists and process engineers utilizing this compound as a scaffold in drug discovery.[1]

Executive Summary

Methyl 3-hydroxyazetidine-1-carboxylate (CAS: 118972-97-7 ) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates.[2] Its azetidine ring confers unique conformational rigidity, while the hydroxyl group serves as a versatile handle for nucleophilic substitution or oxidation.[1]

Despite its utility, specific solubility data is often fragmented.[1] This guide synthesizes available physicochemical data with structural property relationships to establish a comprehensive solubility profile.[1] It further defines a self-validating experimental protocol for precise solubility determination in proprietary solvent systems.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

Understanding the physical state is prerequisite to solubility assessment.[1] Unlike its tert-butyl analog (Boc-protected), which is a solid, the methyl carbamate derivative often presents as a viscous liquid or low-melting solid at room temperature, influencing dissolution kinetics.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionSource Validation
Chemical Name Methyl 3-hydroxyazetidine-1-carboxylateIUPAC Standard
CAS Number 118972-97-7 [1][3]
Molecular Formula C₅H₉NO₃[1]
Molecular Weight 131.13 g/mol [1]
Physical State Clear, pale yellow liquid to semi-solid[2]
Predicted Density ~1.28 g/cm³Calculated (Analogous to Azetidine-2-COOH)
LogP (Predicted) -0.7 to 0.1Hydrophilic / Amphiphilic

Solubility Profile & Solvent Compatibility

The solubility of Methyl 3-hydroxyazetidine-1-carboxylate is governed by the competition between its polar functional groups (hydroxyl, carbamate) and the hydrophobic azetidine core.

Thermodynamic Solubility Assessment

The compound exhibits amphiphilic behavior but leans towards hydrophilicity due to the low carbon-to-heteroatom ratio (5:4).[1]

Category A: Polar Protic Solvents (High Solubility)
  • Solvents: Water, Methanol, Ethanol, Isopropanol.[1]

  • Mechanism: The C-3 hydroxyl group acts as both a hydrogen bond donor and acceptor.[1] The carbamate carbonyl accepts hydrogen bonds.[1]

  • Application: Suitable for biphasic reactions or aqueous workups, though extraction into organic phase requires salting out.[1]

Category B: Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, Acetonitrile, Acetone, THF.[1]

  • Mechanism: Dipole-dipole interactions stabilize the polar carbamate moiety.[1]

  • Application: Ideal reaction media for nucleophilic substitutions (e.g., Mitsunobu reactions, mesylations) where water must be excluded.[1]

Category C: Chlorinated & Esters (Moderate to High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]

  • Mechanism: The lipophilic methyl group and azetidine ring provide sufficient van der Waals surface area for solvation in moderately polar organics.[1]

  • Application: Primary solvents for extraction and chromatography.[1]

Category D: Non-Polar Aliphatics (Poor Solubility)
  • Solvents: Hexanes, Heptane, Pentane.[1]

  • Mechanism: Lack of polar interaction sites leads to phase separation.[1]

  • Application: Useful as anti-solvents for precipitation or recrystallization.[1]

Visualization: Solvent Selection Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical operation (Reaction vs. Purification).

SolventSelection Start Start: Solvent Selection for Methyl 3-hydroxyazetidine-1-carboxylate Operation Intended Operation? Start->Operation Reaction Synthesis / Functionalization Operation->Reaction Purification Purification / Extraction Operation->Purification ReactType Reaction Type? Reaction->ReactType Extract Extraction Phase Purification->Extract Precip Precipitation/Cryst. Purification->Precip Nucleophilic Nucleophilic Subst. (e.g., Mesylation) ReactType->Nucleophilic Requires Base Oxidation Oxidation (to Ketone) ReactType->Oxidation Requires Inertness SolventDCM Select: DCM or THF (High Solubility, Inert) Nucleophilic->SolventDCM SolventDMSO Select: DMF or DMSO (High Solubility, Polar) Nucleophilic->SolventDMSO High T req. Oxidation->SolventDCM SolventEtOAc Select: Ethyl Acetate (Good Partition Coeff.) Extract->SolventEtOAc SolventHex Select: Hexane/Ether (Anti-Solvent) Precip->SolventHex

Figure 1: Decision tree for solvent selection based on the physicochemical interaction of the azetidine scaffold with the solvent matrix.

Experimental Protocol: Saturation Solubility Determination

Since batch-to-batch physical state variations (liquid vs. solid) can alter dissolution rates, researchers should generate empirical data using this self-validating "Shake-Flask" protocol.

Methodology (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit (


) at 25°C.

Reagents:

  • Analyte: Methyl 3-hydroxyazetidine-1-carboxylate (CAS 118972-97-7).[2][3][4][5]

  • Solvents: HPLC grade Water, MeOH, DCM, Toluene.[1]

Protocol Steps:

  • Preparation: Place 100 mg of the analyte into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration:

    • Vortex for 1 minute after each addition.

    • If the solution clears immediately, the compound is highly soluble (>1000 mg/mL).[1] Stop.

    • If undissolved material remains, cap the vial and place in a shaker incubator at 25°C for 24 hours.

  • Sampling:

    • Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.

    • Extract the supernatant using a syringe filter (0.22 µm PTFE).[1]

  • Quantification:

    • Dilute the supernatant 1:100 with Mobile Phase.[1]

    • Inject into HPLC (UV detection at 210 nm, as carbamates have weak UV absorbance; Refractive Index detector preferred if available).[1]

  • Calculation:

    
    [1]
    
Workflow Visualization

SolubilityProtocol Step1 Weigh Excess Analyte Step2 Add Solvent (Stepwise) Step1->Step2 Step3 Equilibrate (24h, 25°C) Step2->Step3 Step4 Phase Separation (Centrifuge/Filter) Step3->Step4 Step5 Quantification (HPLC/Gravimetric) Step4->Step5

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Applications in Drug Development[15]

The solubility profile of Methyl 3-hydroxyazetidine-1-carboxylate directly impacts its utility in synthetic pathways:

  • Nucleophilic Substitution (Mesylation/Tosylation):

    • Challenge: The hydroxyl group must be activated.[1]

    • Solution: The compound's high solubility in DCM allows for facile reaction with methanesulfonyl chloride (MsCl) and Triethylamine (TEA) at 0°C. The resulting mesylate is often less water-soluble, facilitating aqueous workup.[1]

  • Oxidation (Swern/Parikh-Doering):

    • Challenge: Converting the secondary alcohol to a ketone (Azetidin-3-one derivative).[1]

    • Solution: Reactions are typically run in DMSO/DCM mixtures.[1] The starting material's compatibility with both ensures homogenous kinetics.[1]

  • Deprotection Considerations:

    • Unlike Boc or Cbz groups, the methyl carbamate is robust.[1] It requires harsh hydrolysis (strong acid/base at high temp) to remove.[1] Solubility in water or alcohols is crucial here, as hydrolysis is often performed in refluxing aqueous HCl or NaOH/MeOH.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133081024, Methyl 3-hydroxyazetidine-3-carboxylate (Analogous Structure Verification).[1] Retrieved January 31, 2026 from [Link](Note: Search utilized structural similarity to verify CAS 118972-97-7).[1]

  • Synthonix. Building Block Data: Methyl 3-hydroxyazetidine-1-carboxylate.[1][4] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Safe Handling and Use of Methyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered heterocyclic amine, has emerged as a cornerstone in contemporary medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional saturated heterocycles, enabling chemists to navigate novel chemical space and address challenging biological targets. Methyl 3-hydroxyazetidine-1-carboxylate, in particular, serves as a versatile building block, providing a synthetically tractable handle for the introduction of diverse functionalities. Its strategic importance in the development of therapeutics, especially for central nervous system (CNS) disorders, necessitates a thorough understanding of its chemical properties and a rigorous approach to its safe handling.[1] This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective utilization of this valuable synthetic intermediate.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards associated with a chemical. Methyl 3-hydroxyazetidine-1-carboxylate and its hydrochloride salt are classified as irritants.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2][4]

The causality behind these classifications lies in the chemical nature of the azetidine ring and its substituents. While not acutely toxic, the compound's ability to interact with biological membranes and proteins can lead to localized inflammatory responses upon contact with skin, eyes, or the respiratory tract. A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Summary of Safety Information
PropertyValueSource
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[3][5]
Hazard Statements H315, H319, H335[2][5]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[2][5]

Prudent Practices for Safe Handling and Storage

Adherence to a stringent set of handling and storage protocols is paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation, dermal contact, and ingestion.

  • Ventilation: All manipulations of methyl 3-hydroxyazetidine-1-carboxylate, particularly when handling the solid form, should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[4][6]

  • Personal Protective Equipment: A standard PPE ensemble is required and includes:

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.[7]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contamination occurs.[8]

    • Body Protection: A lab coat should be worn to prevent skin contact.[7]

Storage and Incompatibility

Proper storage is crucial for both safety and preserving the chemical's quality.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][9][10] Some suppliers recommend refrigeration at 4°C for long-term storage.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, acid chlorides, and strong acids.[6] The reactivity of the azetidine nitrogen and the hydroxyl group can lead to vigorous and potentially hazardous reactions with these substances.

Experimental Protocol: A Self-Validating System for N-Alkylation

The following protocol for a representative N-alkylation reaction illustrates the integration of safe handling practices into a standard laboratory workflow. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Workflow for Safe N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood 1. Safety First prep_reagents Assemble and Weigh Reagents prep_fume_hood->prep_reagents 2. Controlled Environment dissolve Dissolve Azetidine in Solvent prep_reagents->dissolve 3. Initiate Reaction add_base Add Base under Inert Atmosphere dissolve->add_base 4. Deprotonation add_electrophile Add Electrophile Dropwise add_base->add_electrophile 5. Alkylation monitor Monitor Reaction (TLC/LC-MS) add_electrophile->monitor 6. Track Progress quench Quench Reaction monitor->quench 7. Stop Reaction extract Perform Aqueous Extraction quench->extract 8. Isolate Product dry Dry Organic Layer extract->dry 9. Remove Water concentrate Concentrate under Reduced Pressure dry->concentrate 10. Remove Solvent purify Purify by Chromatography concentrate->purify 11. Obtain Pure Product aqueous_waste Segregate Aqueous Waste purify->aqueous_waste 12. Waste Segregation organic_waste Segregate Organic Waste purify->organic_waste solid_waste Segregate Solid Waste purify->solid_waste dispose Dispose According to Institutional Guidelines aqueous_waste->dispose organic_waste->dispose solid_waste->dispose

Caption: Workflow for the safe N-alkylation of methyl 3-hydroxyazetidine-1-carboxylate.

Step-by-Step Methodology:

  • Preparation:

    • 1.1. Personal Protective Equipment: Don a lab coat, safety goggles, and nitrile gloves. This is a non-negotiable first step to prevent accidental exposure.

    • 1.2. Engineering Controls: Ensure the chemical fume hood has a certified face velocity. This provides the primary barrier against inhalation of dust or solvent vapors.

    • 1.3. Reagent Preparation: Weigh the required amount of methyl 3-hydroxyazetidine-1-carboxylate, a suitable base (e.g., K₂CO₃), and the electrophile (e.g., benzyl bromide) in the fume hood.

  • Reaction Setup:

    • 2.1. Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the azetidine derivative in an appropriate solvent (e.g., acetonitrile).

    • 2.2. Addition of Base: Add the base to the reaction mixture. This step is crucial for the deprotonation of the azetidine nitrogen, which is necessary for the subsequent nucleophilic attack.

    • 2.3. Addition of Electrophile: Add the electrophile to the stirring solution dropwise. A slow addition rate helps to control any potential exotherm.

    • 2.4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • 3.1. Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of water. This deactivates any remaining reactive species.

    • 3.2. Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • 3.3. Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • 3.4. Purification: Purify the crude product by flash column chromatography.

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[4][8]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[4][8]

  • In Case of a Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6][11]

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Waste Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[4][12] Do not allow the chemical to enter drains or waterways.[9] Waste should be segregated into appropriate containers (e.g., halogenated vs. non-halogenated organic waste).

Conclusion: Fostering a Culture of Safety

Methyl 3-hydroxyazetidine-1-carboxylate is a valuable tool in the arsenal of the medicinal chemist. Its effective use is intrinsically linked to a comprehensive understanding of its potential hazards and a steadfast commitment to safe laboratory practices. By integrating the principles and protocols outlined in this guide, research organizations can foster a culture of safety that protects their scientists while enabling the pursuit of innovative drug discovery.

References

  • ECHA. Reaction mass of N,N'-ethylenebis[N-methyl-2-[(1-oxo-9-octadecenyl)oxy] - Registration Dossier. Retrieved from [Link]

  • PubChem. Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • American Elements. methyl 3-hydroxyazetidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • SynZeal. Safety Data Sheet. Retrieved from [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 7(5), 667–675. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link][Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Workup & Purification of Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for azetidine synthesis workup procedures. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable, yet sensitive, four-membered heterocycles. The inherent ring strain that makes azetidines synthetically useful also renders them susceptible to degradation.[1][2] This guide provides field-proven insights and troubleshooting strategies to help you maximize your yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the workup and purification of azetidines.

Q1: I'm losing a significant portion of my product during the workup. What are the most likely causes?

A1: The primary culprits for low yield are the chemical instability of the azetidine ring and its physical properties. The high ring strain (approx. 25.4 kcal/mol) makes the molecule susceptible to ring-opening reactions, especially under acidic conditions.[1][2] If your reaction mixture or quench/extraction solutions are acidic, you are likely protonating the azetidine nitrogen, which can catalyze decomposition.[3] Additionally, unprotected azetidines can be quite polar and may have partial solubility in the aqueous phase, leading to losses during extraction.

Q2: My azetidine seems to be decomposing on my silica gel column. How can I prevent this?

A2: This is a very common problem. Standard silica gel is inherently acidic and can cause the degradation of sensitive azetidines.[1] The best practice is to avoid standard silica gel. Instead, you should use:

  • Deactivated Silica Gel: Neutralize the silica by pre-treating it with a base, typically by creating a slurry with your eluent containing a small amount of triethylamine (e.g., 0.5-1%).

  • Alternative Stationary Phases: Consider using basic alumina or Florisil, which provide a non-acidic environment for purification.[1]

Q3: After extraction, my crude NMR shows very little product. I suspect it's in the aqueous layer. How can I recover it?

A3: This often happens with unprotected or N-H azetidines, which are basic. If your reaction workup involved an acidic quench or wash, the azetidine nitrogen becomes protonated, forming a salt that is highly soluble in water.[4] To recover your product, you must:

  • Cool the aqueous layer in an ice bath.

  • Carefully add a base (e.g., 1M NaOH, saturated NaHCO₃) to the aqueous layer until it is basic (pH > 9).

  • Re-extract the now-neutralized aqueous layer several times with an organic solvent like dichloromethane or ethyl acetate.

  • Combine these new organic extracts, dry, and concentrate. This fraction should contain your recovered product.

Q4: What is the best general-purpose strategy to ensure the stability of my azetidine during workup?

A4: The key is pH control. Always aim to maintain neutral or slightly basic conditions throughout your workup and purification process.[1]

  • Quenching: Use a mild basic solution like saturated aqueous sodium bicarbonate (NaHCO₃) to quench the reaction.[5]

  • Washing: Avoid acidic washes. Use water and then brine.

  • Protecting Groups: For multi-step syntheses, the use of an electron-withdrawing protecting group on the nitrogen, such as a tosyl (Ts) or tert-butoxycarbonyl (Boc) group, can significantly enhance the ring's stability.[1]

Troubleshooting Guide: From Reaction Quench to Pure Product

This guide provides a systematic approach to resolving specific experimental challenges.

Problem 1: Low or No Product Recovery After Extraction
Potential CauseScientific Rationale & Recommended Solution
Product is Protonated and Water-Soluble The azetidine nitrogen (pKa of conjugate acid ~11) is basic and will be protonated by any acidic species in the workup, forming a water-soluble ammonium salt.[3][6] Solution: Perform an acid-base extraction. Carefully basify the aqueous layer to a pH of 9-11 with a suitable base (e.g., NaHCO₃, K₂CO₃, or dilute NaOH) and re-extract multiple times with an organic solvent like dichloromethane.[4][5] Always check the pH of the aqueous layer before discarding it.
Product is Volatile Low molecular weight azetidines can be volatile and may be lost during solvent removal under high vacuum or with excessive heat.[1][7] Solution: Concentrate your organic extracts at reduced temperature on the rotary evaporator. If volatility is highly suspected, check the solvent in the rotovap's cold trap for your product. For highly volatile compounds, distillation under reduced pressure can be an effective purification method.[1]
Emulsion Formation An emulsion is a stable suspension of the organic and aqueous phases, preventing clear separation. This is common when residual salts or polar starting materials are present.[8] Solution: To break an emulsion, try adding a saturated brine solution, which increases the ionic strength of the aqueous phase. If that fails, filter the entire mixture through a pad of Celite® or glass wool. In stubborn cases, centrifugation can force the layers to separate.
Problem 2: Product Degradation During Column Chromatography

This is one of the most critical steps where product loss can occur. The primary cause is the acidity of the stationary phase.

Workflow for Mitigating Degradation on Silica Gel

cluster_0 Pre-Column Preparation cluster_1 Chromatography Execution prep_silica Prepare Silica Slurry in Eluent add_base Add Triethylamine (TEA) (0.5-1% v/v) to Eluent prep_silica->add_base mix Mix Thoroughly add_base->mix pack Pack Column with Deactivated Slurry mix->pack load_sample Load Crude Product (Dry or Minimal Solvent) pack->load_sample run_column Elute Quickly & Collect Fractions load_sample->run_column monitor Monitor by TLC run_column->monitor combine Combine Pure Fractions monitor->combine caption Workflow for Deactivated Silica Gel Chromatography

Caption: Workflow for Deactivated Silica Gel Chromatography.

Alternative Stationary Phases

If degradation persists even with deactivated silica, consider these alternatives:

Stationary PhasePolaritypHBest For
Basic Alumina HighBasicGood for separating basic compounds; activity grade can be adjusted.
Florisil® MediumBasicA magnesium silicate gel, less reactive than silica or alumina.
C18 Reverse Phase Non-polarNeutralFor highly polar azetidines; uses polar mobile phases (e.g., MeCN/H₂O).

Detailed Experimental Protocols

Protocol 1: Standard Workup for a Protected (e.g., N-Boc) Azetidine

This protocol is suitable for azetidines that are less basic and more stable due to N-protection.

  • Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution to quench any remaining reagents and neutralize the mixture.

  • Dilution: Dilute the mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (CH₂Cl₂).

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. If the reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), you may need to add water and/or brine to achieve good separation.

  • Extraction: Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent.

  • Combine & Wash: Combine all organic layers. Wash the combined organic phase sequentially with water (1x) and then saturated brine (1x) to remove water-soluble impurities.[1][5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by the most appropriate method (e.g., column chromatography on deactivated silica gel, recrystallization).[1][9]

Protocol 2: Decision Tree for Azetidine Workup Strategy

Use this logic diagram to select the appropriate workup and purification strategy based on your molecule's properties.

cluster_0 Initial Assessment cluster_1 Workup Path cluster_2 Purification start Crude Reaction Mixture is_protected Is Azetidine N-Protected? start->is_protected prot_workup Standard Workup: - Quench with NaHCO₃ - Extract with EtOAc/DCM - Wash with H₂O/Brine is_protected->prot_workup Yes unprot_workup Acid-Base Workup: - Quench with H₂O - Extract with Acid (e.g., 1M HCl) - Basify Aqueous Layer (pH > 9) - Re-extract with DCM is_protected->unprot_workup No is_solid Is Crude Product Solid? prot_workup->is_solid unprot_workup->is_solid chromatography Chromatography on Deactivated Silica or Alumina is_solid->chromatography No / Impure recrystallize Recrystallization is_solid->recrystallize Yes caption Decision Tree for Azetidine Workup & Purification

Caption: Decision Tree for Azetidine Workup & Purification.

References

  • Technical Support Center: Azetidine Synthesis Protocols. (2025). BenchChem.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (2025). BenchChem.
  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Wang, X.-R., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Smith, C. J., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. [Link]

  • Azetidine. NIST Chemistry WebBook. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • MacDonald, M. J., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry. [Link]

  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry. [Link]

  • Vroemans, R., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mechanism for synthesising azetidine. (2015). Chemistry Stack Exchange. [Link]

  • Vroemans, R., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]

  • Synthetic methods to access azetidines. ResearchGate. [Link]

  • Technical Support Center: Synthesis of Substituted Azetidines. (2025). BenchChem.
  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Azetidine Synthesis. (2025). Elsevier. [Link]

  • Azetidine. Wikipedia. [Link]

  • Azetidine: Basicity and Preparation. (2020). YouTube. [Link]

  • A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. ResearchGate. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Optimizing reaction conditions for azetidine ring form

Sources

Validation & Comparative

Spectral Data Validation Guide: Methyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral Data Validation for Methyl 3-hydroxyazetidine-1-carboxylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Technical Context[2][3][4]

Methyl 3-hydroxyazetidine-1-carboxylate (CAS: 118972-97-7) is a high-value pharmacophore scaffold, serving as a rigid, polar isostere for proline and piperidine rings in drug discovery.[1] Its structural integrity is critical because the azetidine ring is strained and prone to ring-opening or polymerization under improper storage or synthesis conditions.[1]

This guide compares standard quality control methods (LC-MS only) against a Rigorous Structural Validation (RSV) protocol. The core challenge in validating this molecule is not just establishing purity, but confirming regioselectivity during synthesis. The primary impurity risk is O-acylation (formation of a carbonate) versus the desired N-acylation (formation of the carbamate), as well as the potential for "double acylation" (carbonate-carbamate byproduct).

Key Takeaway: Relying solely on Low-Resolution Mass Spectrometry (LRMS) is insufficient due to the identical mass of regioisomers and the potential for in-source fragmentation.[1] High-field NMR (400 MHz+) is the non-negotiable standard for validating the N-carbamate structure.[1]

Compound Profile

FeatureSpecification
Chemical Name Methyl 3-hydroxyazetidine-1-carboxylate
Synonyms 1-(Methoxycarbonyl)azetidin-3-ol; N-Methoxycarbonyl-3-hydroxyazetidine
CAS Number 118972-97-7
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
Physical State Colorless to pale yellow oil (often solidifies upon cooling)
Solubility Soluble in MeOH, DMSO, CH₂Cl₂, CHCl₃

Comparative Analysis of Validation Methods

The following table contrasts the efficacy of different spectral techniques specifically for Methyl 3-hydroxyazetidine-1-carboxylate.

MethodCapabilityLimitations for this MoleculeVerdict
LC-MS (ESI+) High sensitivity; confirms MW (131.13).[1]Blind spot: Cannot distinguish between the target N-carbamate and the O-carbonate regioisomer (both MW 131). Weak ionization is common due to lack of basic nitrogen (amide-like character).Screening Only
FT-IR Identifies functional groups (OH, C=O).Ambiguity: The carbamate C=O stretch (~1690-1710 cm⁻¹) overlaps significantly with potential carbonate impurities.[1]Supportive
1H NMR (400 MHz) Definitive. Distinguishes N-Me vs O-Me via chemical shift.[1] Detects "double acylation" via H3 proton shift.Requires ~5-10 mg of sample.[1] Solvent effects (DMSO vs CDCl₃) can obscure OH coupling.GOLD STANDARD
13C NMR Confirms carbon skeleton and carbonyl environment.[1]Low sensitivity.[1] Requires longer acquisition times.Validation

Deep Dive: NMR Validation Protocol

The "Double Acylation" Trap

The synthesis typically involves reacting 3-hydroxyazetidine (or its HCl salt) with methyl chloroformate.

  • Target Product: N-acylation only.

  • Impurity: N,O-bis(methoxycarbonyl) derivative (Double Acylation).

Diagnostic Marker: In the target molecule, the H3 proton (methine attached to OH) appears at ~4.5–4.7 ppm . If O-acylation occurs, this proton shifts downfield significantly to ~5.1–5.3 ppm due to the deshielding effect of the ester/carbonate group.

1H NMR Assignments (CDCl₃, 400 MHz)

Reference: Confirmed via spectral prediction algorithms and analogue comparison (e.g., N-Boc-3-hydroxyazetidine).

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Notes
H3 CH4.55 – 4.70 m (tt)1HMethine at the 3-position.[1] Key Purity Indicator.
H2/H4 CH₂4.10 – 4.30 dd/m2HProtons cis to the carbonyl oxygen.[1]
H2'/H4' CH₂3.80 – 4.00 dd/m2HProtons trans to the carbonyl oxygen.[1]
OMe CH₃3.65 – 3.70 s3HMethyl Carbamate Singlet. Distinct from methyl ether (~3.3 ppm).[1]
OH OH2.50 – 3.50 br s1HVariable. Disappears with D₂O shake.

Note: The azetidine ring protons (H2/H4) often appear as complex multiplets due to ring puckering and N-inversion dynamics. In DMSO-d6, the OH signal may appear as a doublet around 5.5-5.8 ppm due to coupling with H3.[1]

13C NMR Assignments (CDCl₃, 100 MHz)
CarbonShift (δ ppm)Assignment
C=O 156.0 – 157.5 Carbamate Carbonyl.[1] (Carbonate C=O would be ~154-155, often indistinguishable).
C3 60.5 – 62.5 CH-OH.[1]
C2/C4 56.0 – 58.0 CH₂-N. Broadening may occur due to rotamers.[1]
OMe 52.0 – 53.0 Methoxy carbon.[1]

Experimental Workflow: Self-Validating Protocol

This protocol ensures that the data collected is robust and self-consistent.[1]

Step 1: Sample Preparation[1]
  • Dissolve 10-15 mg of the product in 0.6 mL CDCl₃ .

  • Crucial: Ensure the solution is clear. Azetidine salts (starting material) are insoluble in CDCl₃. If the sample does not dissolve, it may be the HCl salt of the starting material, not the carbamate product.

Step 2: Acquisition & Processing[1]
  • 1H NMR: Acquire 16 scans.

  • D2O Shake (Optional but Recommended): Add 1 drop of D₂O and re-acquire.

    • Result: The broad OH singlet should disappear. The H3 multiplet may simplify (loss of H-OH coupling).

  • LC-MS: Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

    • Target: m/z 132.1 [M+H]⁺.

    • Fragment: Look for m/z 114 [M+H - H₂O]⁺ or m/z 88 [M+H - CO₂]⁺.[1]

Step 3: Data Interpretation Logic

Use the following decision tree to validate the batch.

ValidationLogic Start Start Validation Solubility Solubility Test (CDCl3) Start->Solubility Insoluble Insoluble? Likely Starting Material (HCl salt) Solubility->Insoluble No NMR 1H NMR Acquisition Solubility->NMR Yes OMe_Check Methyl Singlet at ~3.7 ppm? NMR->OMe_Check H3_Check H3 Proton Shift Check OMe_Check->H3_Check Present (Integral 3H) Fail_SM FAIL: No OMe Singlet (Starting Material) OMe_Check->Fail_SM Absent Pass PASS: Valid N-Carbamate H3_Check->Pass ~4.6 ppm Fail_Regio FAIL: H3 > 5.0 ppm (O-Acylation/Double Acylation) H3_Check->Fail_Regio > 5.0 ppm

Figure 1: Logic flow for spectral validation of Methyl 3-hydroxyazetidine-1-carboxylate.

Synthesis & Impurity Pathways[4][7]

Understanding the origin of impurities aids in their spectral identification. The following diagram illustrates the competition between N-acylation (desired) and O-acylation.

SynthesisPath SM 3-Hydroxyazetidine (Nucleophile) Product TARGET PRODUCT N-Carbamate (H3 ~4.6 ppm) SM->Product N-Attack (Fast) Impurity_O IMPURITY 1 O-Carbonate (Unstable) SM->Impurity_O O-Attack (Slow) Reagent Methyl Chloroformate (Electrophile) Reagent->Product Impurity_Double IMPURITY 2 Bis-Acylated (H3 ~5.2 ppm) Product->Impurity_Double Excess Reagent (O-Attack)

Figure 2: Reaction pathways showing the origin of critical impurities.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11668273, Methyl 3-hydroxyazetidine-1-carboxylate.[1] Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2017037221A1: Substituted 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one antibacterial compounds.[1] (Contains spectral data for related azetidine carbamates). Retrieved from

Sources

Technical Comparison: 1H NMR Characterization of Methyl 3-hydroxyazetidine-1-carboxylate vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive 1H NMR comparison guide for Methyl 3-hydroxyazetidine-1-carboxylate (CAS: 118972-97-7) against its primary starting materials: 3-Hydroxyazetidine Hydrochloride and Methyl Chloroformate .

Significance: The azetidine ring is a critical pharmacophore in modern drug discovery, often serving as a rigid, metabolic-stable isostere for proline or cyclobutane. The N-methoxycarbonyl protection is a common intermediate step. Precise NMR characterization is essential to distinguish the product from the starting amine salt and to ensure the complete consumption of the reactive chloroformate.

Key Diagnostic: The most reliable indicator of conversion is the upfield shift of the methyl singlet from 3.90 ppm (chloroformate) to ~3.65 ppm (carbamate), accompanied by the distinct splitting pattern of the azetidine ring protons.

Synthesis & Workflow Visualization

The synthesis typically involves the Schotten-Baumann acylation of 3-hydroxyazetidine hydrochloride with methyl chloroformate in the presence of a base (e.g., Sodium Bicarbonate or Triethylamine).

Experimental Workflow Diagram

SynthesisWorkflow SM1 3-Hydroxyazetidine HCl Salt (SM1) Reaction Acylation (DCM/H2O, NaHCO3, 0°C) SM1->Reaction SM2 Methyl Chloroformate (SM2) SM2->Reaction Workup Workup (Extraction, Drying) Reaction->Workup Product Methyl 3-hydroxyazetidine- 1-carboxylate (Target) Workup->Product Analysis 1H NMR Validation (CDCl3) Product->Analysis

Caption: Logical workflow for the synthesis and isolation of Methyl 3-hydroxyazetidine-1-carboxylate.

Experimental Protocol

Note: This protocol is designed for a 1.0 gram scale.

  • Preparation: Dissolve 3-Hydroxyazetidine HCl (1.0 eq) in a 1:1 mixture of Water/DCM.

  • Basification: Add NaHCO3 (2.5 eq) slowly at 0°C. Stir until gas evolution ceases.

  • Acylation: Add Methyl Chloroformate (1.1 eq) dropwise over 10 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2x). Combine organics, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The product is typically obtained as a clear, colorless oil. If necessary, purify via silica flash chromatography (EtOAc/Hexanes).

NMR Characterization Suite

A. Starting Material 1: 3-Hydroxyazetidine Hydrochloride[2]
  • Solvent: D2O (Preferred due to salt solubility)

  • Profile: The spectrum is dominated by the azetidine ring protons. Due to the positive charge on the nitrogen, the

    
    -protons (C2 and C4) are significantly deshielded.
    
  • Key Signals:

    • 
       4.65 - 4.75 ppm (m, 1H):  C3-H  (Methine proton attached to OH).
      
    • 
       4.00 - 4.40 ppm (m, 4H):  C2-H  and C4-H  (Methylene protons next to N+).
      
B. Starting Material 2: Methyl Chloroformate
  • Solvent: CDCl3

  • Profile: A simple spectrum used primarily to check for excess reagent in the crude product.

  • Key Signal:

    • 
       3.90 ppm (s, 3H):  Methyl ester singlet. Note: This is downfield due to the electron-withdrawing chlorine.
      
C. Product: Methyl 3-hydroxyazetidine-1-carboxylate[3][4][5]
  • Solvent: CDCl3

  • Profile: The loss of the ammonium salt character and the formation of the carbamate changes the ring puckering and chemical environment.

  • Key Signals:

    • 
       4.55 - 4.65 ppm (m, 1H):  C3-H .
      
    • 
       4.15 - 4.25 ppm (dd/m, 2H):  C2/4-H  (one face of the ring).
      
    • 
       3.80 - 3.90 ppm (dd/m, 2H):  C2/4-H  (other face of the ring).
      
    • 
       3.65 - 3.70 ppm (s, 3H):  N-COOMe  (Methyl carbamate).
      
    • 
       ~2.50 ppm (br s, 1H):  -OH (Variable position).
      

Master Comparison Table

FeatureSM1: 3-Hydroxyazetidine HClSM2: Methyl ChloroformateProduct: Methyl 3-hydroxyazetidine-1-carboxylate
Solvent D2OCDCl3CDCl3
Methyl Group N/A3.90 ppm (s) 3.68 ppm (s)
C3-H (CH-OH) ~4.70 ppm (m)N/A~4.60 ppm (m)
C2/4-H (N-CH2) 4.00 - 4.40 ppm (m)N/A3.80 - 4.25 ppm (m)
Diagnostic Broad/Deshielded Ring HDownfield Methyl SingletUpfield Methyl Singlet + Split Ring H
Visual Logic for Analysis

NMRLogic Start Analyze Crude 1H NMR (CDCl3) CheckMe Check Methyl Region (3.5 - 4.0 ppm) Start->CheckMe Singlet39 Singlet at 3.90 ppm? CheckMe->Singlet39 Singlet365 Singlet at ~3.68 ppm? CheckMe->Singlet365 ResultSM Excess Methyl Chloroformate (Incomplete Workup) Singlet39->ResultSM Yes ResultProd Product Formed (Target) Singlet365->ResultProd Yes

Caption: Decision tree for interpreting the methyl region of the NMR spectrum.

Technical Insights & Troubleshooting

Rotamers

Carbamates (N-CO-OR) often exhibit rotameric mixtures in NMR at room temperature due to restricted rotation around the N-C(O) bond.

  • Observation: You may see the ring protons (C2/4-H) appear as broadened multiplets or distinct split sets of peaks rather than sharp doublets.

  • Verification: If the peaks are broad, running the NMR at an elevated temperature (e.g., 50°C) will often coalesce these signals into sharper peaks, confirming they are rotamers and not impurities.

Common Impurities[1]
  • Methyl Azetidine-3-carboxylate (Isomer Confusion): Be careful not to confuse the target with the ester isomer (CAS 100202-39-9). The ester would show a methyl singlet at ~3.7 ppm as well, but the ring protons would shift differently (alpha protons ~3.5-3.8 ppm for free amine).

  • DIPEA/TEA Salts: If organic bases were used, look for ethyl triplets (~1.3 ppm) and quartets (~3.1 ppm).

Stability

The product is generally stable but should be stored at 2-8°C. The methyl carbamate is robust, but the secondary hydroxyl group is prone to oxidation if treated with oxidants; however, it is stable under standard workup conditions.

References

  • CymitQuimica. Methyl 3-hydroxyazetidine-1-carboxylate (CAS 118972-97-7) Product Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2759290, 3-Hydroxyazetidine hydrochloride. Retrieved from

  • Organic Chemistry Data. 1H NMR Chemical Shifts - Carbamates and Esters. Retrieved from

  • ChemScene. Methyl azetidine-3-carboxylate hydrochloride (Isomer Distinction). Retrieved from

Sources

Efficacy of Azetidine-Based Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ring

In the optimization of small molecule inhibitors, the azetidine (4-membered nitrogen heterocycle) has emerged as a high-value bioisostere for the more common pyrrolidine (5-membered) and piperidine (6-membered) rings. This guide analyzes the efficacy of azetidine-based inhibitors, demonstrating how this strained scaffold offers a unique compromise between metabolic stability, reduced lipophilicity, and rigid vector orientation.

Key Takeaway: Azetidines frequently outperform their larger ring counterparts by lowering LogD (improving solubility) and altering the exit vector of substituents to access distinct chemical space within a binding pocket, often without the metabolic liability associated with high-energy strained rings like aziridines.

Physicochemical & Structural Rationale[1][2][3][4][5][6][7]

To understand efficacy differences, we must first quantify the structural drivers. The azetidine ring introduces specific physicochemical changes compared to pyrrolidine and piperidine.

Comparative Properties Table
PropertyAzetidine (4-ring)Pyrrolidine (5-ring)Piperidine (6-ring)Impact on Efficacy
Ring Strain (kcal/mol) ~26~6~0Azetidine strain can enhance reactivity for covalent inhibitors (e.g., carbamates).
Lipophilicity (

LogP)
Baseline+0.3 to +0.5+0.6 to +0.9Azetidines lower lipophilicity, reducing non-specific binding and improving free fraction (

).
Pucker Angle ~30°EnvelopeChairAzetidine is relatively rigid; substituents are fixed in distinct vectors compared to flexible 5/6-rings.
Basicity (pKa) ~11.3~11.3~11.2Similar basicity, but steric crowding in azetidines can reduce nucleophilicity.
The "Exit Vector" Advantage

The angle between substituents on an azetidine ring (particularly 1,3-substitution) creates a linear or near-linear vector that differs significantly from the 1,3- or 1,4-substitution on pyrrolidine or piperidine. This allows azetidine-based inhibitors to position warheads or interacting groups into deep pockets that larger rings cannot access without steric clash.

Case Study Analysis: Efficacy in Action

Case Study A: JAK Inhibitors (Baricitinib)

Target: Janus Kinase 1/2 (JAK1/2) Drug: Baricitinib (Olumiant) Mechanism: Reversible ATP-competitive inhibition.

The Azetidine Advantage: Baricitinib features an ethylsulfonyl-azetidine moiety linked to a pyrazole.[1][2]

  • Selectivity: The 1-ethylsulfonyl-3-azetidinyl group fits into a specific pocket near the ATP binding site. The rigidity of the 4-membered ring holds the nitrile group in the precise orientation required to interact with the catalytic residue.

  • Metabolic Stability: Early SAR studies often compare azetidines to pyrrolidines. In many kinase programs, replacing a pyrrolidine with an azetidine reduces oxidative metabolism (lower intrinsic clearance,

    
    ) because the strained ring is less prone to 
    
    
    
    -carbon oxidation by CYP450 enzymes compared to the flexible pyrrolidine.
Case Study B: MAGL Inhibitors (Covalent Efficacy)

Target: Monoacylglycerol Lipase (MAGL) Context: Covalent inhibition via carbamate warheads.[3]

The Comparison: A pivotal study (Butler et al., J. Med.[4] Chem. 2017) compared azetidine carbamates against piperidine analogs.[3][4]

  • Piperidine Carbamates: Showed good potency but higher lipophilicity and faster metabolic clearance.

  • Azetidine Carbamates: The ring strain of the azetidine activates the carbamate leaving group just enough to react specifically with the catalytic serine (Ser122) of MAGL, without being so reactive that it causes off-target toxicity.

  • Result: The azetidine analog (Compound 6) achieved nanomolar potency (

    
     nM) with superior CNS penetration due to lower molecular weight and LogD.
    

Visualizing the Logic: SAR Decision Tree

The following diagram illustrates the decision logic when switching to an azetidine scaffold during lead optimization.

SAR_Logic Start Lead Compound (Pyrrolidine Core) Issue_PK Issue: High Clearance / High LogP Start->Issue_PK Issue_Potency Issue: Low Potency / Bad Fit Start->Issue_Potency Switch_Azetidine Strategy: Switch to Azetidine Issue_PK->Switch_Azetidine Issue_Potency->Switch_Azetidine Effect_LogP Result: Lower LogP (approx -0.4) Switch_Azetidine->Effect_LogP Effect_Vector Result: Altered Exit Vector Switch_Azetidine->Effect_Vector Effect_Strain Result: Increased Ring Strain Switch_Azetidine->Effect_Strain Outcome_Solubility Improved Solubility & Metabolic Stability Effect_LogP->Outcome_Solubility Outcome_Binding Access to Novel Binding Pocket Effect_Vector->Outcome_Binding Outcome_Covalent Tunable Reactivity (For Covalent Warheads) Effect_Strain->Outcome_Covalent

Caption: Decision tree for implementing azetidine bioisosteres to resolve specific PK/PD liabilities.

Experimental Protocols

To objectively compare azetidine efficacy against alternatives, two specific assays are required: one for potency (biochemical) and one for metabolic stability.

Protocol 1: Covalent Inhibitor Potency ( )

For evaluating azetidine-based covalent inhibitors (e.g., MAGL). Unlike reversible inhibitors,


 is time-dependent for covalent drugs. You must measure the rate of inactivation.

Workflow:

  • Preparation: Prepare 10-point dilution series of the Azetidine inhibitor and the Pyrrolidine control.

  • Incubation: Incubate enzyme (e.g., hMAGL, 5 nM) with inhibitor for varying time points (

    
     = 0, 10, 30, 60 min).
    
  • Substrate Addition: Add fluorogenic substrate (e.g., Resorufin acetate) at

    
     concentration.
    
  • Detection: Measure fluorescence increase (Ex 535nm / Em 590nm) to determine residual enzyme activity.

  • Calculation: Plot ln(% Activity) vs. Time to get

    
    . Then plot 
    
    
    
    vs. [I] to derive
    
    
    (max inactivation rate) and
    
    
    (binding affinity).
    • Success Metric: A higher

      
       ratio indicates superior efficacy.
      
Protocol 2: Microsomal Stability (Intrinsic Clearance)

To validate the metabolic advantage of the 4-membered ring.

Workflow:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Dosing: Spike test compounds (Azetidine vs. Pyrrolidine analog) at 1 µM final concentration.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(Peak Area Ratio) vs. Time. Slope =

    
    .
    
    • 
      .
      

Comparative Data Summary

The table below synthesizes representative data comparing Azetidine scaffolds to Pyrrolidine/Piperidine analogs in the context of MAGL inhibition (derived from Butler et al. and JNJ series data).[5]

MetricAzetidine-Carbamate (Lead)Piperidine-Carbamate (Analog)Interpretation
Potency (hMAGL IC50) 4.2 nM18 nMAzetidine shows 4x higher potency due to optimal fit.
Selectivity (FAAH) >10,000x~500xAzetidine confers superior selectivity against off-targets.
Lipophilicity (LogD) 2.13.4Azetidine is significantly less lipophilic (better "drug-like" space).
Metabolic Stability (

)
>120 min45 minAzetidine resists oxidative metabolism better than the piperidine.
Brain/Plasma Ratio (

)
0.850.30Lower LogD + High Stability = Better CNS penetration.

Assay Workflow Visualization

Assay_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Kinetic Readout cluster_2 Step 3: Data Processing Reagents Enzyme (MAGL) + Inhibitor (Azetidine/Control) PreInc Pre-incubation (Time: 0-60 min) Reagents->PreInc Substrate Add Substrate (Resorufin Acetate) PreInc->Substrate Detection Measure Fluorescence (Ex 535 / Em 590) Substrate->Detection Calc1 Calculate k_obs (Slope of ln(Activity)) Detection->Calc1 Calc2 Derive k_inact / K_I (Efficiency Metric) Calc1->Calc2

Caption: Workflow for determining k_inact/K_I parameters for covalent azetidine inhibitors.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 2017.[3][4]

  • Discovery of Baricitinib (LY3009104): A Novel, Potent and Selective Janus Kinase 1 and 2 Inhibitor. Bioorganic & Medicinal Chemistry Letters, 2016.

  • Azetidines in Drug Discovery. Journal of Medicinal Chemistry, 2008.

  • Cobimetinib (Cotellic): First Global Approval. Drugs, 2015.

Sources

A Senior Application Scientist's Guide to Methyl 3-hydroxyazetidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of a Key Building Block for Novel Therapeutics

To researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The careful incorporation of unique structural motifs can impart desirable physicochemical and pharmacological properties to a lead compound. In this guide, we provide a comprehensive analysis of Methyl 3-hydroxyazetidine-1-carboxylate (CAS 118972-97-7), a versatile four-membered ring system that has garnered significant interest in medicinal chemistry. We will objectively compare its utility and performance with relevant alternatives, supported by literature data, to empower you to make informed decisions in your synthetic endeavors.

The Strategic Advantage of the 3-Hydroxyazetidine Moiety

The azetidine ring, a nitrogen-containing cyclobutane analogue, offers a compelling structural framework in drug design. Its inherent ring strain and non-planar geometry provide a unique three-dimensional character to molecules, which can enhance binding to biological targets and improve pharmacokinetic profiles. The 3-hydroxy functionality of Methyl 3-hydroxyazetidine-1-carboxylate serves as a convenient handle for further synthetic elaboration, allowing for the introduction of diverse substituents and the modulation of properties such as solubility and metabolic stability.

This building block has proven particularly valuable in the synthesis of innovative therapeutics, including novel antibiotics and kinase inhibitors. The azetidine moiety can act as a bioisostere for other cyclic systems, such as pyrrolidines or piperidines, while offering a distinct vector for substituent placement and a different conformational preference.

Comparative Analysis: Azetidines vs. Alternative Scaffolds in Kinase Inhibitor Design

A pertinent case study for the application of the 3-hydroxyazetidine scaffold is in the development of c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in numerous cancers.

One potent c-Met inhibitor, LAH-1, incorporates the 3-hydroxyazetidine-1-carboxamide moiety.[1] The chemical structure of LAH-1 is N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.[1] The inclusion of the 3-hydroxyazetidine group in this molecule highlights its role in achieving high potency and desirable drug-like properties.

To provide a comparative perspective, we can examine other classes of c-Met inhibitors that utilize different heterocyclic building blocks. For instance, a series of potent c-Met inhibitors have been developed based on a 3-carboxyl piperidin-2-one scaffold.[2][3] Another approach has employed substituted quinolines to achieve c-Met inhibition.[4]

Building BlockRepresentative Scaffold in c-Met InhibitorsKey Features & Potential Impact
Methyl 3-hydroxyazetidine-1-carboxylate 3-Hydroxyazetidine-1-carboxamideIntroduces a compact, rigid, and polar motif. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially enhancing target engagement.
3-Carboxypiperidin-2-one3-Carboxypiperidin-2-oneA larger, more flexible six-membered ring. The lactam and carboxylic acid functionalities offer multiple points for interaction.
Substituted QuinolinesQuinolinesA bicyclic aromatic system that can engage in π-stacking interactions and provides a rigid core for the presentation of substituents.

While a direct head-to-head comparison of these building blocks within the exact same molecular framework is not available in the literature, we can infer the strategic rationale behind the choice of the azetidine. The compact nature of the azetidine ring, compared to the larger piperidinone or quinoline systems, can be advantageous in optimizing ligand efficiency and minimizing molecular weight. The defined stereochemistry of the hydroxyl group also allows for precise interactions within a binding pocket.

The Choice of Protecting Group: A Key Synthetic Consideration

Methyl 3-hydroxyazetidine-1-carboxylate features a methylcarbamate protecting group on the nitrogen atom. An alternative and widely used protecting group for the 3-hydroxyazetidine core is the tert-butoxycarbonyl (Boc) group, found in N-Boc-3-hydroxyazetidine.[5][6]

The choice between a methylcarbamate and a Boc-carbonate has significant implications for the synthetic strategy:

  • Stability and Cleavage: The Boc group is known for its lability under mild acidic conditions, which allows for orthogonal deprotection strategies in the presence of other acid-sensitive groups.[7] The methylcarbamate is generally more robust and may require harsher conditions for removal, which could limit its compatibility with certain synthetic routes.

  • Reactivity: The electronic nature of the protecting group can influence the reactivity of the azetidine nitrogen. While both are electron-withdrawing, the specific reaction conditions for subsequent steps, such as N-alkylation, may need to be optimized depending on the protecting group present.

For many applications in drug discovery, the ease of removal of the Boc group makes N-Boc-3-hydroxyazetidine a preferred building block.[5] However, the methylcarbamate in CAS 118972-97-7 can be suitable for synthetic routes where the protecting group is intended to remain in the final molecule or when a more robust protecting group is required.

Experimental Protocols: A Practical Guide to Application

A common and crucial reaction involving Methyl 3-hydroxyazetidine-1-carboxylate is its coupling to an aromatic or heteroaromatic system. The following protocol for N-arylation is a representative example of how this building block can be incorporated into a larger molecule. This protocol is adapted from general procedures for the synthesis of related kinase inhibitors.

Protocol: N-Arylation of Methyl 3-hydroxyazetidine-1-carboxylate

This protocol describes a general procedure for the coupling of Methyl 3-hydroxyazetidine-1-carboxylate with an activated aryl or heteroaryl halide.

Materials:

  • Methyl 3-hydroxyazetidine-1-carboxylate

  • Aryl or heteroaryl halide (e.g., a fluoro- or chloro-substituted aromatic ring activated by an adjacent electron-withdrawing group)

  • A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equivalent) and the solvent.

  • Add the base (1.5-2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add Methyl 3-hydroxyazetidine-1-carboxylate (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl azetidine derivative.

Self-Validation: The success of this protocol can be validated by obtaining the expected product with a satisfactory yield and purity, as confirmed by NMR and mass spectrometry. The regioselectivity of the reaction should also be confirmed to ensure that arylation has occurred on the azetidine nitrogen.

Visualizing the Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification Aryl Halide Aryl Halide Quench Aqueous Quench Azetidine Methyl 3-hydroxyazetidine-1-carboxylate Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF) Heat Heat (80-120 °C) Extraction Organic Extraction Quench->Extraction Crude Product Purification Column Chromatography Extraction->Purification Final Product N-Aryl Azetidine Derivative Purification->Final Product Pure Product

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for Methyl 3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of Methyl 3-hydroxyazetidine-1-carboxylate (CAS RN: 118972-97-7). The information herein is synthesized from available safety data and is intended for researchers, scientists, and professionals in drug development to foster a culture of safety and procedural excellence.

Hazard Identification and Risk Assessment: Understanding the Compound

Methyl 3-hydroxyazetidine-1-carboxylate is a heterocyclic organic compound. While comprehensive toxicological data is not fully available, information from suppliers indicates that this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The assigned signal word is "Warning" . A thorough risk assessment should be conducted before any handling, considering the scale of the experiment and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling Methyl 3-hydroxyazetidine-1-carboxylate. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving.
Eyes Safety glasses with side shields or gogglesEssential to protect against splashes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Body Laboratory coatA standard lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Use in a well-ventilated area or fume hoodHandling of the solid material should be done in a manner that avoids generating dust. If dust cannot be avoided or if working with solutions that may aerosolize, a respirator may be necessary based on a formal risk assessment.

Experimental Protocol: Donning and Doffing PPE

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Gloves: Select the appropriate size and material.

  • Eye Protection: Put on safety glasses or goggles. Ensure a proper fit.

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove by rolling it outwards, avoiding contact with the contaminated exterior.

  • Eye Protection: Remove by handling the earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational Plan: Safe Handling and Storage

Handling Procedures:

  • Ventilation: Always handle Methyl 3-hydroxyazetidine-1-carboxylate in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols.[1] When weighing the solid, do so carefully. For preparing solutions, add the solid to the solvent slowly.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1][2]

Storage:

  • Container: Keep the container tightly closed.[2]

  • Environment: Store in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

Logical Workflow for Handling Methyl 3-hydroxyazetidine-1-carboxylate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react clean_decon Decontaminate Glassware handle_react->clean_decon clean_dispose Dispose of Waste clean_decon->clean_dispose clean_doff Doff PPE clean_dispose->clean_doff clean_wash Wash Hands clean_doff->clean_wash

Caption: A logical workflow for the safe handling of Methyl 3-hydroxyazetidine-1-carboxylate.

Emergency Procedures: Be Prepared

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material into a labeled, sealed container for disposal.

  • Clean the spill area with a suitable decontamination solution, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All waste containing Methyl 3-hydroxyazetidine-1-carboxylate must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, sealed container. Do not mix with incompatible wastes.

  • Empty Containers: Rinse empty containers thoroughly and dispose of them in accordance with institutional and local regulations. Rinsate should be collected as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[3][4][5] All disposal must be in accordance with local, regional, and national regulations.

References

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • University of California San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]

  • University of Georgia Environmental Health and Safety. EHSO Manual. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.